P-nitrophenylhydrazine sulfate
Overview
Description
P-nitrophenylhydrazine sulfate is a chemical compound with the molecular formula C6H9N3O6S. It is a derivative of phenylhydrazine, where the phenyl group is substituted with a nitro group at the para position. This compound is known for its applications in various chemical reactions and research fields due to its unique properties.
Mechanism of Action
Target of Action
P-nitrophenylhydrazine sulfate, also known as (4-Nitrophenyl)hydrazine sulfate, has been designed as a multi-target inhibitor of COX-2 , 5-LOX , and H+/K+ ATPase . These targets play crucial roles in inflammation and gastric acid production. COX-2 and 5-LOX are key enzymes involved in the inflammatory response, while H+/K+ ATPase is a proton pump responsible for gastric acid secretion .
Mode of Action
The compound interacts with these targets, inhibiting their activity. This results in a reduction of inflammation and gastric acid production
Biochemical Pathways
The inhibition of COX-2 and 5-LOX affects the arachidonic acid pathway, reducing the production of pro-inflammatory mediators such as prostaglandins and leukotrienes . The inhibition of H+/K+ ATPase affects the gastric acid secretion pathway, reducing the production of gastric acid .
Pharmacokinetics
It has been suggested that the compound has drug-like physicochemical properties and passes lipinski’s, egan’s, veber’s, muegge’s, and ghose’s rules for drug-like small molecules and orally bioavailable drugs . These rules consider factors such as molecular weight, lipophilicity, and hydrogen bond donors and acceptors, which influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties .
Result of Action
The inhibition of COX-2, 5-LOX, and H+/K+ ATPase by this compound results in a reduction of inflammation and gastric acid production . This could potentially alleviate symptoms associated with conditions such as inflammatory diseases and gastric ulcers .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound is a powerful explosive and can self-ignite in the presence of contaminants . Its auto-ignition temperature may vary, similar to that of hydrazine, which has an autoignition as low as 74°C in contact with iron rust . Therefore, the compound’s action, efficacy, and stability may be affected by factors such as temperature, presence of contaminants, and contact with certain materials .
Preparation Methods
The synthesis of P-nitrophenylhydrazine sulfate typically involves the following steps:
Diazotization: Starting with p-nitroaniline, the compound undergoes diazotization to form a diazonium salt.
Sulfonation: Finally, the p-nitrophenylhydrazine is treated with sulfuric acid to obtain this compound.
Industrial production methods often focus on optimizing yield and purity while minimizing costs and environmental impact. For instance, using paranitrochlorobenzene and ketazine in a reaction system can simplify the process and reduce waste .
Chemical Reactions Analysis
P-nitrophenylhydrazine sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitrobenzene derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The hydrazine group can participate in substitution reactions, forming hydrazones and other derivatives.
Common reagents used in these reactions include sodium pyrosulfite for reduction and various oxidizing agents for oxidation. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
P-nitrophenylhydrazine sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including hydrazones and azo compounds.
Biology: It serves as a probe in biochemical assays to detect specific biomolecules.
Medicine: The compound is investigated for its potential use in drug development and as a diagnostic tool.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
P-nitrophenylhydrazine sulfate can be compared with other similar compounds such as:
4-nitrophenylhydrazine: Similar in structure but without the sulfate group, it has different solubility and reactivity properties.
Phenylhydrazine: Lacks the nitro group, making it less reactive in certain types of chemical reactions.
2-nitrophenylhydrazine: The nitro group is in a different position, affecting its chemical behavior and applications.
These comparisons highlight the unique properties of this compound, such as its enhanced reactivity and specific applications in various fields.
Properties
IUPAC Name |
(4-nitrophenyl)hydrazine;sulfuric acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2.H2O4S/c7-8-5-1-3-6(4-2-5)9(10)11;1-5(2,3)4/h1-4,8H,7H2;(H2,1,2,3,4) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLZHUYCPSIHHMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NN)[N+](=O)[O-].OS(=O)(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70780504 | |
Record name | Sulfuric acid--(4-nitrophenyl)hydrazine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70780504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
265323-30-6 | |
Record name | Sulfuric acid--(4-nitrophenyl)hydrazine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70780504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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